Potency and Binding Mode: MW108's Active-Site Ki of 114 nM Enables Defined Target Engagement Without Isoform Cross-Reactivity
MW108 demonstrates an ATP-competitive inhibitory constant (Ki) of 114 nM against p38α MAPK in biochemical assays, determined via radiometric kinase activity measurements under conditions of 100 µM ATP [1]. This value positions MW108 as a moderately potent, active site-targeted probe. While more potent p38 inhibitors exist, their enhanced potency often coincides with reduced selectivity or off-target activity. For example, the clinical-stage inhibitor VX-745 (neflamapimod) exhibits an IC50 of 10 nM for p38α but also inhibits p38β with an IC50 of 220 nM, and the widely used tool compound SB203580 inhibits p38α and p38β with IC50 values of 50 nM and 500 nM, respectively, while also affecting LCK, GSK3β, and PKBα at higher concentrations [2]. The structural basis for MW108's binding was confirmed by high-resolution co-crystallography with human p38α, revealing a lack of a detectable glycine flip in the active site, a feature that provides insights into its distinct selectivity profile compared to other active-site inhibitors [1].
| Evidence Dimension | p38α MAPK inhibitory potency (Ki/IC50) |
|---|---|
| Target Compound Data | Ki = 114 nM (p38α) |
| Comparator Or Baseline | MW150 (analog): Ki = 101 nM; VX-745: IC50 = 10 nM (p38α), 220 nM (p38β); SB203580: IC50 = 50 nM (p38α), 500 nM (p38β); PD169316: IC50 = 89 nM (p38) |
| Quantified Difference | MW108 is 8.8-fold less potent than VX-745 on p38α, but lacks p38β inhibition. MW108 is 2.3-fold less potent than SB203580 on p38α but has a substantially cleaner kinome profile. |
| Conditions | Radiometric kinase assay with myelin basic protein substrate, 100 µM ATP, pH 7.5 (MW108, MW150) [1][3]; IC50 values for comparators from literature using similar biochemical assays [2]. |
Why This Matters
MW108's defined Ki allows precise dosing for target engagement studies without confounding p38β inhibition, a critical requirement for attributing CNS effects solely to p38α modulation.
- [1] Watterson DM, Grum-Tokars VL, Roy SM, Schavocky JP, Bradaric BD, Bachstetter AD, et al. Development of Novel In Vivo Chemical Probes to Address CNS Protein Kinase Involvement in Synaptic Dysfunction. PLoS ONE. 2013;8(6):e66226. View Source
- [2] PD 169316 product page. Adooq Bioscience. IC50 = 89 nM for p38 MAPK. View Source
- [3] MW-150 hydrochloride product page. Adooq Bioscience. Ki = 101 nM for p38α MAPK. View Source
